N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide
Description
N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative characterized by a fluorophenoxyethyl chain and a 4-methoxypiperidine moiety.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-26-19-10-13-24(14-11-19)18-6-2-16(3-7-18)21(25)23-12-15-27-20-8-4-17(22)5-9-20/h2-9,19H,10-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXJGCXPIIBWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, including the formation of the fluorophenoxyethyl intermediate and the subsequent coupling with the methoxypiperidinylbenzamide. Common reagents used in these reactions include fluorobenzene, ethylene oxide, piperidine, and methanol. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions may vary based on the desired transformation, including temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological activities. The exact molecular targets and pathways can be elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural and Pharmacological Differences
Piperidine vs. Piperazine Moieties
- The target compound’s 4-methoxypiperidine group contrasts with piperazine derivatives (e.g., ). Piperidine rings (saturated six-membered) may confer greater metabolic stability compared to piperazine (two nitrogen atoms), which is often linked to enhanced receptor binding flexibility .
Fluorophenoxy Substituents The 4-fluorophenoxyethyl chain in the target compound is structurally similar to cisapride’s fluorophenoxypropyl group ().
Receptor Selectivity Benzamides with iodine or methoxy groups (e.g., [125I]PIMBA) show high sigma-1 receptor affinity (Kd = 5.80 nM), while cisapride’s methoxypiperidine and fluorophenoxy groups drive 5-HT4 agonism. The target compound’s lack of a chlorine or iodine substituent may reduce sigma-1 binding compared to [125I]PIMBA .
Biological Activity Spectrum Fluorophenoxyanilide derivatives () inhibit N-type calcium channels, suggesting that the fluorophenoxy group in the target compound could similarly modulate ion channels. However, the methoxypiperidine moiety may redirect activity toward GPCRs (e.g., serotonin receptors) .
Research Findings and Implications
- Sigma Receptor Targeting: Benzamides like [125I]PIMBA demonstrate high tumor uptake in prostate cancer models, attributed to sigma-1 receptor density.
- 5-HT4 Receptor Modulation: Cisapride’s clinical success highlights the importance of the methoxypiperidine-fluorophenoxy combination in serotonergic activity. The target compound’s ethyl chain (vs. cisapride’s propyl chain) may alter receptor binding kinetics or selectivity .
- Ion Channel Effects: Fluorophenoxyanilides () show calcium channel blockade, implying that the target compound’s fluorophenoxy group could contribute to similar off-target effects, necessitating selectivity studies .
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 420.5 g/mol. Its structure features a fluorophenoxy group and a methoxypiperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1448133-52-5 |
Antimicrobial Properties
Recent studies have indicated that derivatives of benzamide compounds, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 8 ng/mL against MRSE and 0.125 μg/mL against MSSA .
The mechanism by which this compound exerts its effects is hypothesized to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with the action of other benzamide derivatives that target bacterial enzymes essential for cell wall biosynthesis.
Study 1: Antibacterial Efficacy
In a controlled laboratory study, this compound was tested against several bacterial strains. The results demonstrated:
- Efficacy against Gram-positive bacteria : Showed potent activity with an MIC of 0.13 μg/mL against MRSA.
- Efficacy against Gram-negative bacteria : Demonstrated moderate activity with an MIC ranging from 0.5 to 1 μg/mL against E. coli.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the piperidine ring and the introduction of fluorine atoms significantly enhanced the antimicrobial potency of the compound. The presence of the methoxy group was found to be crucial for maintaining solubility and bioavailability .
Q & A
Q. What computational tools predict its metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
